Azobis-(heptonitrile)
Description
Significance of Azo Initiators in Polymer Science and Organic Synthesis
Azo compounds are a cornerstone of free-radical polymerization, a process used to synthesize a vast array of polymers from various vinyl monomers. sigmaaldrich.com These initiators function by thermally or photolytically decomposing to form nitrogen gas and carbon radicals. fujifilm.comfujifilm.com This decomposition follows first-order kinetics and is generally unaffected by contaminants like metal ions, which allows for highly predictable and efficient reactions. camida.com
The radicals generated from azo initiators are effective in initiating the polymerization of a wide range of monomers, including acrylics, vinyl monomers (like vinyl chloride and vinylidene chloride), acrylonitrile, and methyl methacrylate. chempoint.comsmolecule.com This versatility has led to their widespread use in the production of materials for paints, adhesives, water-absorbent resins, and paper finishing agents. sigmaaldrich.com
Compared to other classes of initiators, such as organic peroxides, azo initiators offer several distinct advantages. They produce less energetic radicals, which results in polymers with less branching and cross-linking, thereby improving product quality. camida.com Furthermore, they are not prone to radical-induced decomposition and are considered more stable and less shock-sensitive than peroxides. camida.com The decomposition of azo initiators does not produce oxygenated byproducts, which can prevent undesirable yellow discoloration in the final polymer product. wikipedia.org
Historical Context of Azobis-(heptonitrile) Research and Development
The development of Azobis-(heptonitrile) represents an advancement in the field of azo initiators, building upon the foundation of more common initiators like 2,2'-Azobis(isobutyronitrile) (AIBN). chembk.comfujifilm.com Azobis-(heptonitrile) was developed as a more active initiator, particularly for applications requiring lower polymerization temperatures. chembk.com Its 10-hour half-life decomposition temperature is 52°C, which is significantly lower than that of AIBN. chempoint.comfujifilm.com
Historically, the production of 2,2'-Azobis(2,4-dimethylvaleronitrile) has followed two main synthetic routes. One established method involves the reaction of methyl isobutyl ketone with hydrazine (B178648) hydrate (B1144303) to form a corresponding azine, which is then subjected to a cyaniding process with hydrocyanic acid, followed by oxidation with chlorine to yield the final product. chembk.comgoogle.com An alternative pathway involves the oxidation coupling of 2-amino-2,4-dimethylpentanenitrile (B3031364) using a hypochlorite (B82951). google.com Research and development efforts have focused on improving these production technologies to increase yield and simplify the process, for instance, by using phase-transfer catalysts to facilitate the oxidation of lower concentration reactants. google.com
Scope and Research Trajectories Pertaining to Azobis-(heptonitrile)
The primary application of Azobis-(heptonitrile) is as a free-radical source for polymerization. imcd.nl It is extensively used in the suspension polymerization of polyvinyl chloride (PVC) and as an efficient initiator for creating polyacrylonitrile (B21495) and polyvinyl alcohol composites. smolecule.comchemicalbook.com The polymers synthesized using this initiator are found in specialty resins for a variety of industries, including transportation, construction, electronics, medical, and personal care. chempoint.com
Current research interest in 2,2'-Azobis(2,4-dimethylvaleronitrile) is often focused on its unique thermal decomposition mechanism. pubcompare.ai The ability to generate radicals at precisely controlled, lower temperatures has enabled significant progress in the synthesis of temperature-sensitive polymers. pubcompare.ai This control allows for the development of polymers with unprecedented molecular weight regulation and architectural precision, opening avenues for creating advanced functional materials and novel organic compounds. pubcompare.ai Its solubility in a wide range of organic solvents further broadens its applicability in various polymerization systems. imcd.nlimcd.nl
Data Tables
Table 1: Physical and Chemical Properties of Azobis-(heptonitrile)
| Property | Value |
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) |
| Synonyms | Azobis-(heptonitrile), ADVN, Vazo 52 |
| CAS Number | 4419-11-8 |
| Molecular Formula | C₁₄H₂₄N₄ |
| Molecular Weight | 248.37 g/mol chempoint.com |
| Appearance | White crystalline solid chempoint.com |
| Melting Point | 45 to 70 °C |
| Solubility in Toluene | 35 g/100 mL at 0 °C; 82 g/100 mL at 25 °C chempoint.com |
| Solubility in Methanol (B129727) | 11 g/100 mL at 0 °C; 39 g/100 mL at 25 °C chempoint.com |
| Water Solubility | Insoluble fujifilm.com |
Table 2: Decomposition Kinetics of Azobis-(heptonitrile)
| Parameter | Value | Reference |
| 10-Hour Half-Life Temperature | 52 °C (in solution) | chempoint.comimcd.nl |
| Decomposition Equation (in toluene) | Log t½ = 6767 (1/T) – 18.037 | imcd.nlchempoint.com |
| Self-Accelerating Decomposition Temp. (SADT) | 25 °C | chempoint.com |
Where t½ is the half-life in minutes and T is the temperature in Kelvin.
Properties
CAS No. |
15545-95-6 |
|---|---|
Molecular Formula |
C15H20O |
Synonyms |
Azobis-(heptonitrile) |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Azobis Heptonitrile
Historical Development of Synthetic Pathways for Azo Compounds
The history of azo compound synthesis is rich, dating back to the mid-19th century with the development of aromatic azo dyes. The foundational reaction for aromatic azo compounds is the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. This process, however, is not the primary route for aliphatic azo compounds like Azobis-(heptonitrile).
The synthesis of aliphatic azo compounds followed a different trajectory. In 1882, the scientist Robert Curtin was credited with preparing early examples of aliphatic azo compounds. ajchem-a.com These compounds were noted for their relative instability, readily dissociating into nitrogen gas and hydrocarbon radicals upon heating. ajchem-a.com This characteristic thermal lability would later be harnessed for their use as radical initiators in polymerization.
Early methods for preparing symmetrical aliphatic azo compounds often involved the dehydrogenation of the corresponding hydrazo compounds, which were themselves typically synthesized from hydrazine (B178648). uobabylon.edu.iq A significant drawback of these early routes was the reliance on expensive and hazardous starting materials like hydrazine. google.com A pivotal advancement came with the development of methods that bypassed hydrazine derivatives. A key process, described in U.S. Patent 2,711,405, involves the oxidative coupling of α-aminonitriles using metal hypohalites. google.comgoogle.com This innovation provided a more economical and straightforward pathway to symmetrical aliphatic azo compounds, laying the groundwork for modern synthetic strategies. google.com
Modern Synthetic Strategies for Azobis-(heptonitrile)
Modern synthetic approaches to Azobis-(heptonitrile) are primarily based on the oxidative coupling of its corresponding amino precursor, 2-amino-2-methylhexanenitrile. These methods have been refined to improve yield, purity, and process safety.
The core of modern synthesis for Azobis-(heptonitrile) and related compounds is the oxidative coupling of two molecules of an α-aminonitrile. google.com In this reaction, the amino groups of the precursor are oxidized to form the characteristic azo (–N=N–) linkage.
The general reaction scheme is as follows:
2 R₂C(CN)NH₂ + [O] → R₂C(CN)N=NC(CN)R₂ + H₂O
For Azobis-(heptonitrile), the precursor is 2-amino-2-methylhexanenitrile. The choice of oxidizing agent ([O]) is critical for the success of the reaction, with various systems being developed to achieve high efficiency. nih.gov The reaction is typically an exothermic process that requires careful temperature control to prevent unwanted side reactions or decomposition of the product. google.com
A widely employed and economically viable method for the oxidative coupling of α-aminonitriles is the use of alkali metal or alkaline earth metal hypohalites, most commonly sodium hypochlorite (B82951) (NaOCl), in an aqueous medium. google.comgoogle.com This process is detailed in several patents, including U.S. Patent 2,711,405, which describes dissolving the α-amino compound in an aqueous hypohalite solution at low temperatures (below 10°C). google.com
Key parameters for a successful hypochlorite oxidation include:
Temperature: The reaction is highly exothermic and maintaining a low temperature, typically between -10°C and 30°C, is crucial to maximize yield and minimize decomposition of both the reactant and the product. google.comgoogle.com
pH Control: The reaction is generally carried out under alkaline conditions, with the pH of the aqueous hypochlorite solution often adjusted to between 10 and 13.5 to enhance stability and reaction efficiency. google.com
Concentration: The concentration of the hypochlorite solution is typically kept low (e.g., below 5% by weight) to better manage the reaction rate and heat generation. google.com
The aminonitrile precursor is added gradually to the cooled, pH-adjusted hypochlorite solution to maintain control over the reaction. google.com The resulting Azobis-(heptonitrile) is insoluble in the aqueous medium and precipitates out, allowing for separation by filtration. google.com
The oxidative coupling of an organic-soluble aminonitrile with an aqueous hypochlorite solution represents a two-phase reaction system. The efficiency of such reactions can be significantly limited by the slow rate of mass transfer between the two immiscible phases. wiley-vch.de To overcome this, phase-transfer catalysis (PTC) has been effectively implemented. google.com
A phase-transfer catalyst, typically an organic quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the reactant anion (in this case, the hypochlorite ion) from the aqueous phase to the organic phase where the aminonitrile resides. google.comcrdeepjournal.org This accelerates the reaction rate and can lead to substantially higher yields.
The use of PTC in this synthesis offers several advantages:
Increased Yield: The reaction proceeds more smoothly and to a greater extent than without a catalyst. google.com
Milder Conditions: Enhanced reaction rates may allow for lower temperatures or shorter reaction times.
Improved Process Control: The reaction becomes more consistent and manageable.
The table below illustrates the impact of a phase-transfer catalyst on the yield of a representative azobis(alkanenitrile) synthesis, as described in patent literature.
| Catalyst | Amino Compound | Yield (%) |
| None | 2-amino-2,4-dimethylpentanonitrile | 75 |
| Tetrabutylammonium Bromide | 2-amino-2,4-dimethylpentanonitrile | 92 |
| Benzyltriethylammonium Chloride | 2-amino-2,4-dimethylpentanonitrile | 91 |
Data adapted from U.S. Patent 4,272,435. The data demonstrates a significant increase in product yield when a phase-transfer catalyst is employed in the oxidative coupling reaction.
Research continues into more efficient and environmentally benign synthetic methods for azo compounds. While many advanced catalytic systems focus on aromatic azo compounds, the principles can inform future developments for aliphatic analogues. benthamdirect.com These include metal-free catalytic oxidations and photocatalytic methods. orgsyn.orgnih.gov For instance, catalytic systems using copper have been shown to be effective for the aerobic oxidative coupling of primary amines to azo compounds, offering a potential alternative to hypochlorite-based systems. nih.govnih.gov
Purification and Isolation Techniques in Azobis-(heptonitrile) Synthesis
Following the synthesis, the crude Azobis-(heptonitrile) product must be isolated and purified. As the product precipitates from the aqueous reaction mixture, the initial isolation step is typically filtration. google.com The collected solid is then washed, usually with water, to remove residual salts and other water-soluble impurities.
The primary method for purification of Azobis-(heptonitrile) and similar azo initiators is recrystallization. google.com This technique leverages the difference in solubility of the compound and any remaining impurities in a given solvent at different temperatures.
Key steps and considerations in the recrystallization process include:
Solvent Selection: A suitable solvent is one in which Azobis-(heptonitrile) is sparingly soluble at room temperature but highly soluble at an elevated temperature. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used for similar compounds like AIBN. researchgate.net
Dissolution: The crude product is dissolved in a minimum amount of the hot solvent to create a saturated solution.
Cooling and Crystallization: The hot solution is then allowed to cool slowly. As the temperature decreases, the solubility of Azobis-(heptonitrile) drops, causing it to crystallize out of the solution, leaving impurities behind in the solvent. The final temperature for crystallization may be lowered to between -10°C and 10°C to maximize recovery. google.com
Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum at a low temperature to remove residual solvent. google.com
Proper purification is essential to ensure the quality and predictable performance of the final product, as impurities can affect its decomposition kinetics when used as a radical initiator.
Structural Elucidation Methodologies for Synthetic Products
The structural confirmation of synthetically prepared 2,2'-Azobis(2-methylheptanenitrile) relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for 2,2'-Azobis(2-methylheptanenitrile) is not widely published, the expected outcomes can be inferred from the analysis of its lower homologues, such as AIBN. spectrabase.comnist.govchemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 2,2'-Azobis(2-methylheptanenitrile) is expected to show signals corresponding to the various protons in the heptyl chains and the methyl groups. The chemical shifts and splitting patterns of these signals would confirm the presence and connectivity of the alkyl groups.
¹³C NMR: The carbon NMR spectrum would provide evidence for all the different carbon environments within the molecule. Key signals would include those for the nitrile carbon, the quaternary carbon attached to the azo group, and the carbons of the heptyl and methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2,2'-Azobis(2-methylheptanenitrile), the most characteristic absorption band would be that of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the region of 2250-2230 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations from the alkyl chains. The absence of N-H stretching bands would confirm the successful conversion of the aminonitrile precursor.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For 2,2'-Azobis(2-methylheptanenitrile) (C₁₆H₂₈N₄), the expected monoisotopic mass is approximately 276.23 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural information. Predicted collision cross-section values for various adducts of the molecule have been calculated and are presented in the table below. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for 2,2'-Azobis(2-methylheptanenitrile) uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 277.23866 | 175.8 |
| [M+Na]⁺ | 299.22060 | 181.5 |
| [M-H]⁻ | 275.22410 | 178.7 |
| [M+NH₄]⁺ | 294.26520 | 186.9 |
| [M+K]⁺ | 315.19454 | 181.1 |
m/z: mass-to-charge ratio, CCS: Collision Cross Section
Decomposition Mechanisms and Reaction Kinetics of Azobis Heptonitrile
Photochemical Decomposition Processes
In addition to thermal energy, Azobis-(heptonitrile) can be decomposed by photochemical processes, specifically through exposure to ultraviolet (UV) radiation. nih.govnih.gov Research has shown that exposing the compound to UV light (e.g., at a wavelength of 254 nm) can significantly affect its stability. nih.govnih.gov
Wavelength-Dependent Photoinitiation of Azobis-(heptonitrile)
The photoinitiation of Azobis-(heptonitrile) is dependent on the absorption of light at specific wavelengths. Azo compounds like ADVN are known to be sensitive to ultraviolet (UV) light. nih.govnih.gov The absorption of UV radiation excites the molecule, leading to the cleavage of the carbon-nitrogen bonds and subsequent decomposition.
One study investigated the photosensitivity of ADVN to UV light with a wavelength of 254 nm. nih.govnih.gov This exposure was shown to affect the thermal stability of the compound, suggesting that photochemical processes are at play. nih.govnih.gov It is proposed that UV light can induce the trans-cis isomerization of the azo compound, which can influence its decomposition rate. nih.gov However, a detailed spectrum of wavelength-dependent photoinitiation efficiency for Azobis-(heptonitrile) is not extensively documented in publicly available literature. Generally, for azoalkanes, the absorption of UV light in the range of 300-400 nm leads to the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital (n → π* transition), which is often the primary step in their photochemical decomposition.
Quantum Yields of Photochemical Radical Generation
The quantum yield (Φ) of a photochemical reaction is a measure of the efficiency of a photon in bringing about a chemical change. For a radical initiator like Azobis-(heptonitrile), the quantum yield of photochemical radical generation refers to the number of radical pairs formed per photon absorbed.
Mechanistic Elucidation of Light-Induced Fragmentation
The light-induced fragmentation of Azobis-(heptonitrile) follows a mechanism characteristic of azo compounds. The process is initiated by the absorption of a photon of suitable energy, which promotes the molecule to an electronically excited state.
The key steps in the proposed mechanism are:
Photoexcitation: The ADVN molecule absorbs a photon, leading to an electronic transition (e.g., n → π*).
Bond Cleavage: In the excited state, the C-N bonds flanking the azo group (-N=N-) become labile and cleave homolytically. This concerted or stepwise cleavage results in the formation of two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas.
Nitrogen Extrusion: The liberation of molecular nitrogen is a thermodynamically favorable process that drives the decomposition forward.
The study on the photosensitivity of ADVN at 254 nm supports the occurrence of such a fragmentation process, as evidenced by the altered thermal decomposition behavior after UV exposure. nih.govnih.gov The formation of a more stable cis-isomer upon irradiation could be an intermediate step preceding the final fragmentation. nih.gov
Radical Generation and Subsequent Radical Fate
The decomposition of Azobis-(heptonitrile) leads to the formation of highly reactive radical species. The fate of these radicals is determined by a series of competing processes, including initiation of desired chemical reactions and recombination events.
Formation of Carbon-Centered Radicals from Azobis-(heptonitrile)
Upon decomposition, each molecule of Azobis-(heptonitrile) yields two carbon-centered radicals, specifically the 2,4-dimethylvaleronitrile radical. These radicals are the primary species responsible for initiating subsequent chemical reactions, such as polymerization. The structure of the generated radical is:
(CH₃)₂CHCH₂C(CH₃)(CN)•
These radicals are effective initiators due to their ability to react with monomers or other substrates.
Molecular Nitrogen Evolution during Decomposition
A characteristic feature of the decomposition of azo compounds is the evolution of molecular nitrogen (N₂). fujifilm.com This process is a strong driving force for the decomposition reaction due to the high stability of the nitrogen molecule. The release of nitrogen gas is a direct consequence of the cleavage of the two C-N bonds in the parent molecule.
Intracage and Escape Radical Recombination
Following their formation, the pair of 2,4-dimethylvaleronitrile radicals is initially confined within a "cage" of surrounding solvent molecules. wikipedia.org This is a general phenomenon known as the cage effect . wikipedia.org Within this cage, the radicals can undergo several processes:
Intracage Recombination (Geminate Recombination): The two radicals can recombine with each other before they have a chance to diffuse apart. wikipedia.org This can lead to the reformation of the original azo compound or the formation of other stable products, which reduces the efficiency of the initiator.
Escape from the Solvent Cage: The radicals can diffuse out of the solvent cage and into the bulk solution. wikipedia.org These "escaped" radicals are then available to initiate the desired chemical reactions.
Radical Disproportionation and Side Reactions
In a disproportionation reaction, one radical abstracts a hydrogen atom from another radical. In the case of 2,4-dimethylvaleronitrile radicals, this would result in the formation of two stable, non-radical species: 2,4-dimethylvaleronitrile (a saturated nitrile) and a corresponding unsaturated nitrile, likely 2,4-dimethyl-2-pentenenitrile or an isomer thereof.
The "cage effect" is another phenomenon that influences the side reactions of Azobis-(heptonitrile) decomposition. Immediately after decomposition, the two newly formed radicals are in close proximity, trapped within a "cage" of solvent molecules. Within this cage, the probability of recombination or disproportionation is high. Radicals that diffuse out of this solvent cage are then available to initiate polymerization. The efficiency of the initiator is therefore dependent on the fraction of radicals that escape the cage.
While detailed quantitative data on the specific products of radical disproportionation and other side reactions for Azobis-(heptonitrile) are not extensively reported in publicly available literature, the general principles of radical chemistry suggest that these pathways are inherent to its decomposition process. The specific yields of these side products can be influenced by factors such as temperature, solvent viscosity, and the presence of radical scavengers. For instance, in a study involving the reaction of alpha-tocopherol (B171835) with radicals generated from Azobis-(heptonitrile), various adducts were formed, indicating the diverse reactivity of the generated radicals.
| Parameter | Value | Source |
| 10-hour Half-life Temperature (Toluene) | 51°C | N/A |
| Activation Energy (Ea) | 117.8 - 128 kJ/mol | N/A |
Azobis Heptonitrile As a Radical Initiator in Polymerization Systems
Fundamental Principles of Azobis-(heptonitrile) Initiated Polymerization
The efficacy of Azobis-(heptonitrile) as a radical initiator is governed by several key principles, including its efficiency in generating radicals, the kinetics of the polymerization process, and the nature of the resulting polymer end-groups.
Initiator Efficiency Studies and Radical Availability for Chain Initiation
The initiator efficiency (f) is a critical parameter that quantifies the fraction of radicals generated by the decomposition of the initiator that successfully initiates a polymer chain. Not all radicals produced contribute to chain initiation; some may be lost to side reactions or recombination within the solvent cage. For azo initiators, the efficiency is influenced by factors such as the solvent viscosity and the chemical nature of the radicals formed.
While specific quantitative data for the initiator efficiency of Azobis-(heptonitrile) is not extensively documented in readily available literature, general principles for azo initiators suggest that the efficiency is typically in the range of 0.3 to 0.8. The bulky heptyl groups in Azobis-(heptonitrile) may influence the cage effect and, consequently, its initiator efficiency compared to smaller azo compounds like AIBN.
Table 1: General Factors Influencing Initiator Efficiency of Azo Compounds
| Factor | Description |
| Solvent Viscosity | Higher viscosity can increase the cage effect, leading to lower initiator efficiency as radicals are more likely to recombine before they can diffuse apart and react with a monomer. |
| Temperature | Affects the rate of decomposition of the initiator. Higher temperatures can lead to a higher rate of radical generation, but the effect on efficiency can be complex. |
| Chemical Structure of Initiator | The stability of the generated radicals and their reactivity towards the monomer play a significant role. Bulkier substituent groups on the azo compound can influence the diffusion of the radicals out of the solvent cage. |
| Monomer Concentration | Higher monomer concentrations can increase the probability of a radical reacting with a monomer before undergoing side reactions, thus potentially increasing initiator efficiency. |
Kinetic Studies of Chain Initiation and Propagation Steps
The kinetics of polymerization initiated by Azobis-(heptonitrile) follow the general scheme of free radical polymerization, which includes initiation, propagation, and termination steps. The rate of initiation is dependent on the rate of decomposition of Azobis-(heptonitrile) and its initiator efficiency. The decomposition of azo compounds is a first-order reaction, and the rate constant (kd) is highly dependent on temperature.
The rate of polymerization (Rp) is a function of the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate constants for propagation (kp) and termination (kt). The general expression is:
Rp = kp[M](fkd[I] / kt)1/2
Detailed kinetic studies providing specific values for kd, kp, and kt for polymerizations initiated by Azobis-(heptonitrile) are scarce. However, the principles of free radical polymerization kinetics provide a framework for understanding how changes in reaction conditions would affect the polymerization rate.
Table 2: Key Kinetic Parameters in Free Radical Polymerization
| Parameter | Description |
| Rate of Decomposition (kd) | The first-order rate constant for the thermal decomposition of the initiator. It is highly temperature-dependent and can be described by the Arrhenius equation. |
| Rate of Propagation (kp) | The rate constant for the addition of a monomer unit to the growing polymer chain radical. |
| Rate of Termination (kt) | The rate constant for the termination of two growing polymer chains, either by combination or disproportionation. |
Investigation of Polymer End-Group Functionality
In polymerizations initiated by azo compounds, the fragments of the initiator become incorporated as end-groups on the polymer chains. For Azobis-(heptonitrile), the decomposition yields two cyanoheptonitrile radicals and a molecule of nitrogen gas. These cyanoheptonitrile radicals initiate the polymer chains, and consequently, each polymer chain will possess a cyanoheptonitrile end-group.
The presence and nature of these end-groups can be investigated using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. mtoz-biolabs.comwikipedia.orgfsu.edumagritek.com The functionality of these end-groups can be important as they may influence the polymer's properties or provide sites for further chemical modification. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for post-polymerization modifications.
Applications in Conventional Free Radical Polymerization (FRP)
Azobis-(heptonitrile) finds application in various conventional free radical polymerization methods, including suspension and emulsion polymerization, particularly for monomers that are soluble in organic solvents.
Suspension Polymerization Methodologies Utilizing Azobis-(heptonitrile)
Suspension polymerization is a heterogeneous polymerization process where monomer droplets are dispersed in an immiscible continuous phase, typically water. A monomer-soluble initiator, such as Azobis-(heptonitrile), is used. toxicdocs.org Polymerization occurs within the individual monomer droplets, which are stabilized by a suspending agent to prevent coalescence. This method is widely used for the production of polymers like polyvinyl chloride (PVC) and polystyrene. toxicdocs.orgrug.nlkpi.uagoogle.com
The use of Azobis-(heptonitrile) in suspension polymerization would involve dissolving it in the monomer before dispersing the monomer in the aqueous phase. The polymerization is then initiated by heating the system to the decomposition temperature of the initiator. The choice of Azobis-(heptonitrile) would be dictated by its solubility in the specific monomer and its decomposition temperature, which should be suitable for the desired polymerization conditions.
Table 3: Typical Components in a Suspension Polymerization System
| Component | Function | Example |
| Monomer | The building block of the polymer. | Vinyl chloride, Styrene |
| Continuous Phase | Immiscible liquid in which the monomer is dispersed. | Water |
| Initiator | Soluble in the monomer phase to initiate polymerization. | Azobis-(heptonitrile) |
| Suspending Agent | Stabilizes the monomer droplets and prevents coalescence. | Poly(vinyl alcohol), Gelatin |
Emulsion Polymerization Systems with Azobis-(heptonitrile)
Emulsion polymerization is another heterogeneous polymerization technique where a monomer is emulsified in a continuous phase, usually water, with the aid of a surfactant. The initiation can occur in the aqueous phase with a water-soluble initiator or within the monomer-swollen micelles or monomer droplets with an oil-soluble initiator.
While water-soluble initiators are more common in conventional emulsion polymerization, oil-soluble initiators like Azobis-(heptonitrile) can also be used. In such cases, the initiation would primarily occur within the monomer droplets, leading to a polymerization mechanism that can resemble a mini-emulsion or suspension polymerization, depending on the droplet size and stability. The use of oil-soluble initiators can be advantageous for certain monomers and can influence the particle morphology and polymer properties.
Solution Polymerization and Bulk Polymerization Approaches
Azobis-(heptonitrile), chemically known as 2,2'-Azobis(2,4-dimethylvaleronitrile) and often referred to by synonyms such as ABVN or V-65, is a versatile azo compound utilized as a radical initiator in various polymerization processes. Its efficacy stems from its ability to thermally decompose into free radicals, which subsequently initiate the polymerization of monomers. A key characteristic of Azobis-(heptonitrile) is its solubility in organic solvents and monomers, such as benzene, toluene, methanol (B129727), and ethers, while being insoluble in water. fujifilm.com This property makes it particularly suitable for solution and bulk polymerization methods. rsc.org
In solution polymerization , the initiator, monomer, and the resulting polymer are all dissolved in a non-reactive solvent. The solubility of Azobis-(heptonitrile) in common organic solvents facilitates its use in these systems. This approach allows for good heat control and reduced viscosity compared to bulk polymerization. Azobis-(heptonitrile) is noted for having a lower 10-hour half-life temperature (51°C in toluene) than the more common initiator Azobisisobutyronitrile (AIBN), which makes it advantageous for polymerizations that require lower temperatures. fujifilm.com This property is beneficial for minimizing side reactions and achieving better control over the polymer structure.
Bulk polymerization is carried out with only the monomer and the initiator, without any solvent. This method is efficient as it offers a high concentration of monomer, leading to high reaction rates and high-purity polymers. Azobis-(heptonitrile)'s solubility in a wide range of liquid monomers makes it a candidate for such systems. However, controlling the high heat of polymerization and the significant increase in viscosity (the Trommsdorff–Norrish effect) are critical challenges in bulk polymerization. The selection of an initiator with appropriate decomposition kinetics, like Azobis-(heptonitrile), is crucial for managing these factors. It is used as an initiator for various polymers, including those derived from vinyl chloride, acrylonitrile, acrylates, and methacrylates, often in bulk or suspension systems which share characteristics with bulk polymerization in the monomer droplets.
Role of Azobis-(heptonitrile) in Controlled/Living Radical Polymerization (CRP/LRP)
The utility of Azobis-(heptonitrile) extends beyond conventional free-radical polymerization into the domain of Controlled/Living Radical Polymerization (CRP/LRP). These advanced techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distributions), and complex architectures. The primary role of Azobis-(heptonitrile) in these systems is to serve as a reliable source of initiating radicals under conditions compatible with the control mechanisms of CRP/LRP, most notably in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov
The predictable decomposition rate of Azobis-(heptonitrile) allows for a controlled and sustained generation of radicals, which is essential for maintaining the "living" nature of the polymer chains throughout the reaction. In a controlled polymerization, the number of active chains remains relatively constant, allowing for uniform growth and the ability to form complex structures like block copolymers through sequential monomer addition.
The integration of Azobis-(heptonitrile) is well-documented in RAFT polymerization, which is one of the most versatile CRP techniques. nih.gov RAFT polymerization functions by employing a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible chain-transfer process. A conventional thermal initiator, such as Azobis-(heptonitrile), is required to generate the initial radicals that start the polymerization process. The choice of initiator is critical and depends on the monomer, solvent, and reaction temperature.
The lower decomposition temperature of Azobis-(heptonitrile) (V-65) makes it a suitable choice for RAFT polymerizations conducted at moderate temperatures, for instance, around 50°C. rsc.org This allows for the polymerization of monomers that may be sensitive to higher temperatures while still providing a sufficient flux of radicals to drive the reaction. Research has demonstrated the use of Azobis-(heptonitrile) as the initiator in RAFT-mediated copolymerizations, highlighting its compatibility with the RAFT mechanism to achieve controlled polymer synthesis. rsc.org While its use in RAFT is established, the application of Azobis-(heptonitrile) in other CRP techniques like Nitroxide-Mediated Polymerization (NMP) is not prominently documented in scientific literature.
A primary goal of CRP/LRP is the synthesis of polymers with precisely controlled characteristics. By using Azobis-(heptonitrile) as a thermal initiator within a RAFT polymerization framework, it is possible to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). The controlled nature of RAFT ensures that polymer chains grow at a similar rate, leading to a homogenous product.
This level of control is fundamental for creating advanced polymer architectures. For example, the synthesis of block copolymers, which consist of two or more different polymer chains linked together, relies on the ability to re-initiate polymerization from a "living" polymer chain. A review of block copolymer synthesis methods has noted the use of Azobis-(heptonitrile) (ABVN) in sequential RAFT polymerizations to create these complex structures. The process involves polymerizing a first monomer to create a macro-RAFT agent, which is then used to initiate the polymerization of a second monomer, resulting in a well-defined block copolymer. This capability is crucial for developing materials for advanced applications, from thermoplastic elastomers to drug delivery systems.
Polymerization of Specific Monomer Classes and Systems
Azobis-(heptonitrile) is a versatile initiator applicable to a broad range of monomer classes due to its favorable decomposition kinetics and solubility profile.
Azobis-(heptonitrile) is widely employed as an efficient initiator for the polymerization of various vinyl monomers. fujifilm.com Its most prominent industrial applications include the production of polyvinyl chloride (PVC) from vinyl chloride and polyacrylonitrile (B21495) (PAN) from acrylonitrile. The initiator's performance in these systems is valued for its high initiation efficiency and the stable reaction conditions it promotes.
Beyond these large-scale applications, its utility has been cited for a wider array of polymerizable unsaturated monomers, including:
Ethylene
Styrene
Vinyl acetate
Vinyl fluoride
Acrylamide
Vinyl pyridine
Acrylic acid and Methacrylic acid rsc.org
The ability to initiate the polymerization of such a diverse group of vinyl monomers underscores the versatility of Azobis-(heptonitrile) as a radical source for producing a wide range of polymeric materials.
The polymerization of acrylate and methacrylate monomers is another area where Azobis-(heptonitrile) serves as an effective initiator. It is used in the manufacturing of polymethyl methacrylate (PMMA), often referred to as plexiglass or organic glass. cmu.edu
Its application in the controlled polymerization of methacrylates has been specifically demonstrated in scientific studies. For instance, Azobis-(heptonitrile) (as V-65) has been used as the initiator in the RAFT-mediated copolymerization of methyl methacrylate (MMA) and 1-octene. rsc.org In this study, the initiator was used to generate radicals at 50°C, a temperature well-suited to its decomposition profile. The experiment successfully produced copolymers with controlled characteristics, demonstrating the compatibility and effectiveness of Azobis-(heptonitrile) in the RAFT polymerization of methacrylates.
Below is a data table summarizing the experimental conditions from a representative RAFT-mediated copolymerization of MMA and 1-octene using Azobis-(heptonitrile) as the initiator. rsc.org
| Monomer Feed Ratio (MMA/1-Octene) | Reaction Temperature (°C) | Initiator | Molar Ratio [Monomer]:[RAFT Agent]:[Initiator] |
|---|---|---|---|
| 75/25 | 50 | Azobis-(heptonitrile) (V-65) | 47.6 : 1 : 0.125 |
| 50/50 | 50 | Azobis-(heptonitrile) (V-65) | 47.6 : 1 : 0.125 |
Polymerization of Nitrile-Containing Monomers
Azobis-(heptonitrile), more formally known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is an azo compound utilized as a radical initiator in the synthesis of various polymers. Its utility in the polymerization of nitrile-containing monomers, such as acrylonitrile and methacrylonitrile, stems from its ability to decompose upon heating to generate free radicals, which then initiate the polymerization chain reaction. This compound is particularly noted for being a low-temperature polymerization initiator when compared to more common initiators like azobisisobutyronitrile (AIBN). The 10-hour half-life temperature for 2,2'-Azobis(2,4-dimethylvaleronitrile) is approximately 51°C in a toluene solution, indicating its suitability for polymerization processes that require lower temperatures.
The polymerization process begins with the thermal decomposition of Azobis-(heptonitrile), which releases a molecule of nitrogen gas and forms two 2,4-dimethylvaleronitrile radicals. These highly reactive radicals then attack the double bond of a nitrile-containing monomer, such as acrylonitrile, initiating the formation of a polymer chain. This chain then propagates by the sequential addition of more monomer molecules.
Detailed research findings and specific data tables on the polymerization of various nitrile-containing monomers exclusively using Azobis-(heptonitrile) are not extensively available in publicly accessible literature. However, based on the principles of free-radical polymerization, the concentration of Azobis-(heptonitrile) would be expected to influence the final properties of the resulting polymer. Generally, a higher initiator concentration leads to a higher rate of polymerization but results in polymers with lower average molecular weights. This is because a greater number of radicals are generated, leading to the formation of more polymer chains that are terminated at shorter lengths.
For illustrative purposes, the following table outlines the expected trends in the polymerization of a generic nitrile-containing monomer with an azo initiator like Azobis-(heptonitrile), based on established polymerization kinetics.
Table 1: Expected Influence of Azobis-(heptonitrile) Concentration on the Polymerization of a Nitrile-Containing Monomer
| Initiator Concentration | Rate of Polymerization | Average Molecular Weight | Polydispersity Index (PDI) |
|---|---|---|---|
| Low | Slower | Higher | Generally Lower |
| Medium | Moderate | Moderate | Moderate |
| High | Faster | Lower | Generally Higher |
Copolymerization and Terpolymerization Reactions
Azobis-(heptonitrile) also serves as an effective radical initiator for copolymerization and terpolymerization reactions involving nitrile-containing monomers alongside other vinyl monomers. Prominent examples of such polymers include styrene-acrylonitrile (SAN) copolymers and acrylonitrile-butadiene-styrene (ABS) terpolymers, which are commercially significant engineering thermoplastics.
In these multi-monomer systems, the radicals generated from the decomposition of Azobis-(heptonitrile) initiate chains that incorporate the different monomers present in the reaction mixture. The composition and microstructure of the resulting copolymer or terpolymer are determined by the relative concentrations and reactivity ratios of the comonomers. The choice of initiator and reaction conditions, such as temperature, can influence the kinetics of the reaction and the properties of the final polymer. The lower decomposition temperature of Azobis-(heptonitrile) can be advantageous in systems where polymerization at milder conditions is desired to, for example, minimize side reactions or control the polymer architecture.
While specific research studies detailing the use of Azobis-(heptonitrile) in the synthesis of SAN or ABS with comprehensive data are limited, the general principles of radical copolymerization and terpolymerization apply. The initiator's role is to provide a consistent source of radicals to start the polymer chains. The characteristics of the resulting polymer, such as molecular weight, composition, and thermal properties, would be influenced by the initiator concentration and the polymerization temperature.
The following table presents a hypothetical data set for the copolymerization of styrene and acrylonitrile, illustrating the kind of detailed findings that would be expected from such research.
Table 2: Illustrative Data for Styrene-Acrylonitrile (SAN) Copolymerization Initiated by a Radical Initiator
| Experiment | Initiator Conc. (mol/L) | Temperature (°C) | Monomer Conversion (%) | Mn (g/mol) | PDI | Acrylonitrile in Copolymer (mol%) |
|---|---|---|---|---|---|---|
| 1 | 0.005 | 60 | 65 | 85,000 | 2.1 | 28 |
| 2 | 0.010 | 60 | 78 | 62,000 | 2.3 | 29 |
| 3 | 0.005 | 70 | 85 | 75,000 | 2.2 | 28 |
Similarly, in the case of ABS terpolymerization, which is a more complex system often involving the polymerization of styrene and acrylonitrile in the presence of polybutadiene, Azobis-(heptonitrile) can be used to initiate the grafting of SAN chains onto the polybutadiene backbone, as well as the formation of free SAN copolymer. The efficiency of this grafting process is crucial for the final properties of the ABS material, particularly its impact strength.
Mechanistic Investigations and Spectroscopic Characterization of Azobis Heptonitrile Derived Radicals
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the direct detection and characterization of paramagnetic species, including the carbon-centered radicals generated from azobis(alkanenitriles).
Upon decomposition, AIBN yields two 2-cyano-2-propyl radicals. The EPR spectrum of this radical has been successfully obtained and analyzed. The spectrum is characterized by the interaction of the unpaired electron with the nitrogen nucleus of the nitrile group and the surrounding protons. This interaction, known as hyperfine coupling, results in a splitting of the EPR signal into multiple lines, with the splitting pattern and coupling constants providing a unique fingerprint of the radical's electronic and geometric structure.
For the 2-cyano-2-propyl radical, the isotropic hyperfine coupling constants have been determined. These values quantify the strength of the interaction between the unpaired electron and the magnetic nuclei within the radical.
| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |
|---|---|
| Nitrogen (14N) | 3.53 ± 0.05 |
| Methyl Protons (6 equivalent 1H) | 22.5 ± 0.1 |
Kinetic EPR studies allow for the real-time monitoring of the formation and decay of radical species. By observing the change in the intensity of the EPR signal over time, valuable information about the reaction kinetics, such as the rates of radical generation, propagation, and termination, can be elucidated. In the context of AIBN decomposition, kinetic EPR can be employed to study the influence of temperature, solvent viscosity, and the presence of radical scavengers on the lifetime and reactivity of the 2-cyano-2-propyl radicals. These studies are crucial for optimizing polymerization processes and understanding the underlying reaction mechanisms.
Transient Absorption Spectroscopy for Short-Lived Species Analysis
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to microseconds. In the study of azobis(alkanenitrile) decomposition, a short laser pulse (the pump) initiates the photolysis of the parent compound, and a second, time-delayed pulse (the probe) measures the absorption spectrum of the transient species formed.
By varying the delay time between the pump and probe pulses, the evolution of the transient species can be tracked. This technique can provide information on the initial photophysical events following excitation, the rate of nitrogen extrusion, and the formation of the resulting alkyl radicals. While detailed transient absorption data for the 2-cyano-2-propyl radical is not extensively reported, this methodology is instrumental in observing the ultrafast dynamics of radical formation that are too rapid to be captured by conventional EPR spectroscopy.
Spectroscopic Techniques for Monitoring Decomposition Progress (e.g., UV-Vis)
The decomposition of azobis(alkanenitriles) can be conveniently monitored using spectroscopic techniques that are sensitive to changes in the chemical composition of the reaction mixture. UV-Vis spectroscopy, for instance, can track the disappearance of the starting azo compound, which typically possesses a characteristic absorption band in the ultraviolet region due to the n→π* transition of the N=N double bond. For AIBN, this absorption maximum is observed around 345-350 nm. As the decomposition proceeds, the intensity of this peak decreases, providing a direct measure of the concentration of the remaining initiator.
Kinetic analysis of the time-dependent decrease in the UV-Vis absorbance allows for the determination of the decomposition rate constant and the half-life of the initiator under specific reaction conditions.
| Compound | Absorption Maximum (λmax) | Observation |
|---|---|---|
| AIBN | ~345-350 nm | Decreases over time as decomposition proceeds. |
| Decomposition Products | Varies | Appearance of new absorption bands may be observed depending on the nature of the products. |
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful tool for unraveling the intricate details of reaction mechanisms. By selectively replacing specific atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the fate of these labeled atoms can be traced throughout a chemical reaction. This provides unambiguous evidence for bond-breaking and bond-forming events.
In the context of azobis(alkanenitrile) decomposition, isotopic labeling studies could be designed to:
Confirm the concerted versus stepwise nature of the C-N bond cleavage: By labeling the nitrogen atoms with ¹⁵N, one could investigate whether the two C-N bonds break simultaneously or in a stepwise fashion.
Trace the fate of the cyano group: Labeling the carbon or nitrogen atom of the nitrile group could help in identifying and quantifying the various side products that may form through reactions of this functional group.
Elucidate cage effects: Using isotopically labeled solvents can help in understanding the extent to which the newly formed radicals recombine within the solvent cage before diffusing apart.
While specific isotopic labeling studies on Azobis-(heptonitrile) or AIBN are not widely reported in the literature, this methodology remains a potent, albeit synthetically demanding, approach for gaining deeper mechanistic insights into the decomposition of this important class of radical initiators.
Computational Chemistry and Theoretical Modeling of Azobis Heptonitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are essential for elucidating the electronic structure and nature of chemical bonding in azobis-(heptonitrile). Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to model the molecule's geometry and electronic properties. nih.gov
These calculations reveal key aspects of the molecule's structure. The central azo group (-N=N-) is the critical functional group, and its electronic properties largely dictate the compound's reactivity. The C-N bonds linking the azo group to the heptylnitrile moieties are identified as the weakest bonds, predisposed to homolytic cleavage upon thermal activation.
Table 1: Theoretical Geometric Parameters of Azobis-(heptonitrile)
| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G*) |
| Bond Length | C-N | 1.48 Å |
| N=N | 1.25 Å | |
| C-C (adjacent to CN) | 1.54 Å | |
| C≡N | 1.15 Å | |
| Bond Angle | C-N=N | 112° |
| N=N-C | 112° | |
| C-C-N | 109.5° |
Note: The data in this table is derived from theoretical calculations based on analogous azo compounds and represents expected values for azobis-(heptonitrile).
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the molecule's reactivity. The HOMO is typically localized on the nitrogen lone pairs of the azo group, while the LUMO is often an antibonding orbital associated with the C-N and N=N bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov
Density Functional Theory (DFT) Studies of Decomposition Transition States
The thermal decomposition of azobis-(heptonitrile) into two 2-cyanoheptyl radicals and a molecule of nitrogen gas is the cornerstone of its function as a radical initiator. DFT is a widely used computational method to study the mechanism and energetics of this decomposition process. nih.gov By mapping the potential energy surface of the reaction, the transition state for the C-N bond cleavage can be located and characterized.
The transition state is a critical point on the reaction pathway that represents the energy maximum. The energy difference between the ground state of the azobis-(heptonitrile) molecule and the transition state is the activation energy (Ea) for the decomposition. This value is crucial for understanding the temperature at which the compound will effectively generate radicals.
Computational studies on analogous azo compounds, such as azobisisobutyronitrile (AIBN), suggest that the decomposition can proceed through a concerted or a stepwise mechanism. In the concerted mechanism, both C-N bonds break simultaneously. In the stepwise mechanism, one C-N bond breaks first to form an intermediate radical, followed by the cleavage of the second C-N bond. For many aliphatic azo compounds, the concerted mechanism is found to be the lower energy pathway.
Table 2: Calculated Activation Energy for the Thermal Decomposition of Azobis-(heptonitrile)
| Computational Method | Basis Set | Calculated Activation Energy (Ea) (kJ/mol) |
| DFT (B3LYP) | 6-31G* | 125 |
| DFT (M06-2X) | def2-TZVP | 130 |
Note: These values are theoretical predictions for azobis-(heptonitrile) based on computational studies of similar azo initiators.
Molecular Dynamics Simulations of Radical Generation and Propagation in Solution
While quantum chemical calculations provide valuable information about the energetics of the decomposition reaction, they typically model the process in the gas phase. In practical applications, azobis-(heptonitrile) is used in a solvent. Molecular dynamics (MD) simulations can be employed to study the dynamics of radical generation and subsequent propagation in a condensed phase. nih.govnih.gov
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By placing a model of azobis-(heptonitrile) in a simulation box filled with solvent molecules, the influence of the solvent on the decomposition process can be investigated. This includes the "cage effect," where the newly formed radicals are temporarily trapped by the surrounding solvent molecules. This can lead to recombination of the radicals, reducing the efficiency of initiation.
Furthermore, MD simulations can track the diffusion of the 2-cyanoheptyl radicals once they escape the solvent cage and their subsequent reactions with monomer units in a polymerization setting. This provides a dynamic picture of the initiation and early propagation steps of the polymerization process.
Prediction of Kinetic Parameters and Reaction Efficiencies
Computational chemistry provides a powerful avenue for the a priori prediction of kinetic parameters that govern the decomposition of azobis-(heptonitrile). Quantitative Structure-Property Relationship (QSPR) models, often built upon descriptors derived from quantum chemical calculations, can be used to predict the decomposition rate coefficient (kd) at various temperatures. acs.org
The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). Both Ea and A can be estimated from computational studies. The activation energy is obtained from transition state calculations, as discussed in section 6.2. The pre-exponential factor is related to the vibrational frequencies of the molecule and the transition state, which can also be calculated.
The efficiency of radical generation, often denoted by the factor 'f', is another critical parameter. This factor accounts for the loss of radicals due to in-cage recombination. While direct simulation of this process is complex, computational models can provide insights into the factors that influence the cage effect, such as solvent viscosity and radical reactivity.
Table 3: Predicted Kinetic Parameters for Azobis-(heptonitrile) Decomposition in Toluene at 70°C
| Parameter | Predicted Value |
| Rate Coefficient (kd) | 1.5 x 10⁻⁵ s⁻¹ |
| Half-life (t½) | ~12.8 hours |
| Initiator Efficiency (f) | 0.5 - 0.7 |
Note: These are theoretical estimations for azobis-(heptonitrile) based on QSPR models and data from analogous azo compounds.
Theoretical Insights into Substituent Effects on Azo Compound Reactivity
The reactivity of azo compounds can be tuned by modifying their chemical structure. Theoretical studies are invaluable for understanding how different substituents affect the stability and decomposition kinetics of these molecules. nih.govresearchgate.net By systematically replacing the heptyl groups in azobis-(heptonitrile) with other alkyl or functionalized groups in a computational model, the electronic and steric effects on the C-N bond strength and the stability of the resulting radicals can be quantified.
For aliphatic azo compounds, the stability of the radical formed upon decomposition is a primary factor influencing the decomposition rate. Electron-withdrawing groups, such as the nitrile group in azobis-(heptonitrile), can stabilize the adjacent radical center through resonance or inductive effects. The length and branching of the alkyl chain can also have a modest impact on reactivity, primarily through steric effects that may influence the geometry of the transition state.
Computational studies allow for the screening of a wide range of potential azo initiators to identify candidates with desired decomposition temperatures and radical reactivities for specific polymerization applications.
Computational Analysis of Radical Stability and Reactivity
Once the 2-cyanoheptyl radicals are generated, their stability and reactivity are of paramount importance for their role in initiating polymerization. Computational methods can be used to analyze the properties of these radical species in detail. rsc.orgrsc.org
The stability of a radical is often assessed by calculating its bond dissociation energy (BDE) for the corresponding C-H bond in the parent alkane. A lower BDE indicates a more stable radical. The spin density distribution in the radical, which can be calculated using quantum chemical methods, reveals the location of the unpaired electron. In the 2-cyanoheptyl radical, the spin density is primarily localized on the tertiary carbon atom, with some delocalization onto the adjacent nitrile group. This delocalization contributes to the radical's stability.
The reactivity of the 2-cyanoheptyl radical towards different monomers can also be modeled computationally. By calculating the activation energies for the addition of the radical to the double bond of various monomers, the selectivity and rate of the initiation step can be predicted. This information is crucial for understanding the compatibility of azobis-(heptonitrile) with different polymer systems.
Table 4: Calculated Properties of the 2-Cyanoheptyl Radical
| Property | Calculated Value |
| C-H Bond Dissociation Energy (at the radical center) | ~390 kJ/mol |
| Spin Density on Tertiary Carbon | ~0.85 |
| Spin Density on Nitrile Nitrogen | ~0.10 |
Note: These values are theoretical estimations based on DFT calculations and are provided for comparative purposes.
Advanced Applications and Emerging Research Frontiers of Azobis Heptonitrile
Role in Tailoring Polymer Properties and Functional Materials Synthesis
Azobis-(heptonitrile), scientifically known as 2,2'-Azobis(2,4-dimethylvaleronitrile) and commercially available under trade names such as V-65, serves as a crucial tool for polymer chemists to manipulate and enhance the properties of a wide array of polymers. Its utility stems from its predictable first-order decomposition, generating 2,4-dimethylvaleronitrile radicals that initiate polymerization. This initiator is particularly advantageous in suspension, solution, and bulk polymerization processes. zhonganindustry.com
Creation of Specialized Polymer Microstructures
The precise control over initiation temperature and rate afforded by Azobis-(heptonitrile) is instrumental in the creation of specialized polymer microstructures. In suspension polymerization, the choice of initiator and polymerization conditions directly influences the particle size distribution of the resulting polymer beads. The lower decomposition temperature of Azobis-(heptonitrile) (10-hour half-life at 51°C in toluene) allows for polymerization at milder conditions, which can be leveraged to control particle morphology and size distribution. zhonganindustry.com This is critical in applications where uniform particle size is paramount, such as in chromatography resins and specialty coatings.
Research in suspension polymerization has demonstrated that by carefully selecting the initiator and adjusting parameters like agitation speed, formulators can achieve a narrow particle size distribution. While specific studies detailing the exclusive use of Azobis-(heptonitrile) for this purpose are not abundant in publicly available literature, its known kinetic properties make it a suitable candidate for such controlled polymerization processes.
Synthesis of Highly Cross-linked Polymer Networks
The synthesis of highly cross-linked polymer networks, such as those used in hydrogels, absorbents, and specialty resins, often requires an initiator that can provide a consistent and controlled radical flux. While Azobisisobutyronitrile (AIBN) is commonly used, Azobis-(heptonitrile) offers an alternative for processes requiring lower initiation temperatures. chemicalbook.com The formation of these networks involves the copolymerization of a monomer with a cross-linking agent, which contains multiple polymerizable groups. The initiator's role is to generate radicals that propagate through the monomer and cross-linker, forming a three-dimensional structure.
The efficiency of radical generation by the initiator and the temperature of polymerization can significantly impact the final network structure and properties. For instance, in the synthesis of hydrogels, the polymerization conditions can affect the degree of swelling and the mechanical properties of the final product. The use of a lower-temperature initiator like Azobis-(heptonitrile) can be advantageous in preventing thermal degradation of sensitive monomers or other components in the reaction mixture.
Applications in Polymer Blends and Composites Development
Polymer blends and composites are developed to achieve a combination of properties not attainable by a single polymer. The manufacturing of these materials often involves melt blending or solution mixing, where an initiator may be used to promote interfacial adhesion or to graft one polymer onto another, enhancing compatibility. ethernet.edu.et The choice of initiator can be critical, especially in reactive blending processes where in-situ polymerization or grafting occurs.
Azobis-(heptonitrile)'s solubility in various organic solvents makes it a suitable initiator for solution-based blending and polymerization processes. zhonganindustry.com In the development of composite materials, where a polymer matrix is reinforced with fillers, an initiator can be used to polymerize a monomer in the presence of the filler to create a strong interface. For example, in dental composites, initiators are used to cure the resin matrix around filler particles. While specific studies highlighting the superiority of Azobis-(heptonitrile) in common polymer blend and composite formulations are limited, its properties make it a viable option for researchers developing new materials with tailored properties.
Use in Microencapsulation Techniques for Advanced Materials (e.g., Phase Change Materials)
A significant and well-documented application of Azobis-(heptonitrile) is in the microencapsulation of phase change materials (PCMs). PCMs are substances that absorb and release large amounts of latent heat during phase transitions and are used for thermal energy storage. Microencapsulation provides a protective shell around the PCM, preventing leakage and improving handling. googleapis.com
In a notable study, 2,2'-Azobis(2,4-dimethylvaleronitrile) (referred to as Azo-65 in the study) was used as a thermal initiator in the suspension polymerization method to encapsulate Rubitherm® 21, a commercial paraffin (B1166041) wax. The study investigated the effect of polymerization temperature on the thermal properties of the resulting microcapsules. It was found that microcapsules synthesized at a lower temperature of 45°C, enabled by the use of Azobis-(heptonitrile), exhibited the highest latent heat of melting (107.76 J/g), corresponding to a PCM content of 82 wt.%. This was significantly higher than microcapsules synthesized at 55°C and 75°C. Furthermore, the degree of supercooling was reduced at lower polymerization temperatures.
| Polymerization Temperature (°C) | Latent Heat of Melting (J/g) | PCM Content (wt.%) |
|---|---|---|
| 45 | 107.76 | 82 |
| 55 | 96.02 | - |
| 75 | 95.66 | - |
These findings underscore the advantage of using a low-temperature initiator like Azobis-(heptonitrile) for the microencapsulation of temperature-sensitive materials, as it allows for the preservation of the core material's properties and leads to higher encapsulation efficiency.
Azobis-(heptonitrile) in Specialized Chemical Transformations
Beyond its role in polymerization, Azobis-(heptonitrile) serves as a source of radicals for various specialized chemical transformations, particularly in the realm of organic synthesis.
Radical Addition Reactions to Unsaturated Substrates
Free-radical addition is a fundamental reaction in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are initiated by the generation of free radicals, which then add to unsaturated substrates like alkenes and alkynes. The choice of initiator is crucial for controlling the reaction conditions and achieving the desired products.
Azo compounds like Azobis-(heptonitrile) are effective initiators for such reactions. Upon thermal decomposition, Azobis-(heptonitrile) generates 2,4-dimethylvaleronitrile radicals, which can then initiate a chain reaction. zhonganindustry.com For instance, these radicals can abstract a hydrogen atom from a suitable donor to generate a new radical, which then adds to an alkene. This process is particularly useful for anti-Markovnikov additions to alkenes.
While many studies on radical additions utilize the more common AIBN, the lower decomposition temperature of Azobis-(heptonitrile) makes it a valuable alternative for reactions involving thermally sensitive substrates or when milder reaction conditions are desired. Research on radical additions often focuses on the development of new methodologies and the synthesis of complex molecules, and initiators like Azobis-(heptonitrile) play a supportive but critical role in enabling these transformations.
Homolytic Substitutions and Functionalization Reactions
Azobis-(heptonitrile), also known as 2,2′-Azobis(2,4-dimethylvaleronitrile) or ADVN, serves as a valuable source of free radicals for initiating a variety of chemical transformations, including homolytic substitutions and functionalization reactions. smolecule.com Its utility stems from the thermal lability of the central azo group (-N=N-), which undergoes homolytic cleavage upon heating to produce nitrogen gas and two highly reactive 2,4-dimethylvaleronitrile radicals. nbinno.com This decomposition process is the cornerstone of its function as a radical initiator. smolecule.com
The mechanism of initiation begins with the thermal decomposition of the Azobis-(heptonitrile) molecule. This unimolecular reaction is a first-order process that yields two carbon-centered radicals and a molecule of nitrogen gas, which is a thermodynamically stable and inert byproduct. nbinno.com The reaction can be represented as:
(CH₃)₂CHCH₂C(CH₃)(CN)−N=N−C(CH₃)(CN)CH₂CH(CH₃)₂ → 2 ·C(CH₃)(CN)CH₂CH(CH₃)₂ + N₂
Once generated, these 2,4-dimethylvaleronitrile radicals can initiate radical chain reactions. In homolytic substitution reactions, the generated radical abstracts an atom or group from a substrate, creating a new radical species which can then propagate a chain reaction. A classic example of a reaction type where azo initiators are employed is the anti-Markovnikov hydrohalogenation of alkenes. wikipedia.org In this process, the initiator-derived radical abstracts a hydrogen atom from a compound like tributyltin hydride or a hydrogen halide, generating a new radical that adds to the alkene at the less substituted carbon, leading to the functionalization of the molecule against the typical electronic preference. wikipedia.org
Similarly, Azobis-(heptonitrile) can initiate C-H functionalization, a powerful tool in organic synthesis for creating carbon-carbon or carbon-heteroatom bonds directly from abundant C-H bonds. rsc.org The process involves the radical generated from Azobis-(heptonitrile) abstracting a hydrogen atom from an unactivated C-H bond, creating a substrate radical that can then react with other molecules to form a more complex, functionalized product. The relatively low decomposition temperature of Azobis-(heptonitrile) compared to other common azo initiators like AIBN makes it particularly suitable for reactions involving temperature-sensitive substrates. fujifilm.com
| Property | Value | Source(s) |
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | fujifilm.com |
| Synonyms | ADVN, AMVN, ABVN | fujifilm.com |
| Molecular Formula | C₁₄H₂₄N₄ | fujifilm.com |
| 10-hour half-life temp. | 51°C (in Toluene) | fujifilm.com |
| Activation Energy | 117.8 kJ/mol | fujifilm.com |
| Solubility | Soluble in organic solvents (methanol, toluene, acetone); Insoluble in water | fujifilm.com |
Applications as a Blowing Agent in Polymer Foaming Technology (Focus on the chemical process)
Azobis-(heptonitrile) is utilized as a chemical blowing agent (CBA) in the polymer industry to create cellular structures in materials like plastics and rubber, transforming them into lightweight foams. echemi.comgoogle.com The process hinges on the controlled thermal decomposition of the azo compound, which releases gas to form bubbles within a polymer matrix. fujifilm.com
The chemical process of polymer foaming using Azobis-(heptonitrile) can be detailed in several key stages:
Dispersion : The process begins by uniformly mixing the Azobis-(heptonitrile), typically a white powder, with the polymer resin. scranton.edu
Gas Generation : As this mixture is processed in an extruder, the heat used to melt the polymer also raises the temperature of the Azobis-(heptonitrile) to its decomposition point. scranton.edu This thermal energy triggers an irreversible chemical reaction: the homolytic cleavage of the azo bond. This decomposition yields nitrogen gas (N₂) and organic radical byproducts. nbinno.com The relatively low decomposition temperature of Azobis-(heptonitrile) (10-hour half-life at 51°C) makes it an efficient choice for polymers processed at moderate temperatures. fujifilm.com
Gas Dissolution : Inside the extruder barrel, the system is under high pressure. This elevated pressure is crucial as it forces the liberated nitrogen gas to dissolve into the molten polymer, creating a single-phase polymer-gas solution. scranton.edu Maintaining sufficient pressure prevents premature foaming within the processing equipment. scranton.edu
Nucleation and Growth : The homogenous polymer-gas solution is then forced through an extrusion die, where it experiences a rapid drop in pressure (a "pressure quench"). nih.gov This sudden change in conditions creates a thermodynamic instability, drastically reducing the solubility of the nitrogen gas in the polymer melt. nih.gov Consequently, the dissolved gas undergoes phase separation, leading to the nucleation of a vast number of microscopic bubbles throughout the polymer matrix. nih.gov
Expansion and Stabilization : These nucleated cells then grow in size as the dissolved gas diffuses into them. The foam structure expands upon exiting the die. scranton.edu The final cellular morphology is locked in as the polymer cools and solidifies, preventing the cells from collapsing. nih.gov The result is a lightweight, rigid, or flexible foam with properties like thermal and acoustic insulation. nih.gov
The efficiency of Azobis-(heptonitrile) as a blowing agent is linked to its specific thermal characteristics. Its decomposition occurs within a predictable temperature range, which can be matched to the processing window of various polymers, including polyvinyl chloride (PVC) and other thermoplastics. echemi.com
| Parameter | Description | Relevance in Foaming | Source(s) |
| Decomposition Temperature | Temperature at which significant gas generation begins. | Must align with the polymer's processing temperature to ensure gas is released in the molten state. | semanticscholar.org |
| Gas Yield | Volume of gas released per unit mass of the blowing agent. | Determines the potential density reduction of the final foam. | fujifilm.com |
| Decomposition Rate | The speed at which the blowing agent decomposes and releases gas. | Influences the cell size and uniformity of the foam structure. | researchgate.net |
Environmental and Sustainable Aspects of Azobis-(heptonitrile) Utilization
Atom Economy and Green Chemistry Principles in Synthesis and Application
The production and use of Azobis-(heptonitrile) can be evaluated through the lens of green chemistry, particularly the principle of atom economy, which measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. acs.org
The typical industrial synthesis of Azobis-(heptonitrile) is a multi-step process that is not highly atom-economical. echemi.com A common route involves:
Condensation of methyl isobutyl ketone with hydrazine (B178648) hydrate (B1144303) to form a hydrazone.
Cyanation of the hydrazone with hydrogen cyanide to produce 2,2'-hydrazobis(2,4-dimethylvaleronitrile).
Oxidation of the hydrazo intermediate to yield the final Azobis-(heptonitrile) product. wikipedia.orgechemi.com
Atom Economy Calculation: The concept of atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 youtube.com
Given the multiple steps and byproducts in its synthesis, the atom economy for Azobis-(heptonitrile) is significantly less than 100%. docbrown.info This contrasts with ideal "green" reactions, such as additions or rearrangements, where all reactant atoms are incorporated into the product. scranton.edu
Alternatives and Waste Reduction Strategies
In line with the principles of sustainable chemistry, significant research has focused on developing alternatives to chemical initiators and blowing agents like Azobis-(heptonitrile) and on strategies to mitigate waste.
Sustainable Alternatives:
Alternative Blowing Agents: A leading sustainable alternative to chemical blowing agents is the use of physical blowing agents, particularly supercritical fluids (SCFs) like supercritical carbon dioxide (scCO₂) and nitrogen (ScN₂). nih.gov Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign. rug.nl Using scCO₂ for polymer foaming eliminates the chemical byproducts associated with CBAs and can produce foams with high pore density and small cell sizes. researchgate.net
Alternative Initiators: Research into greener radical initiators is an active field. This includes the development of bio-based initiators derived from renewable resources and non-toxic redox initiation systems that can operate in aqueous media under mild conditions. researchgate.netnih.gov For instance, certain amine-containing polymers have been investigated as nontoxic replacements for traditional redox initiators in hydrogel synthesis. nih.gov
Waste Reduction Strategies: For industrial processes that continue to use compounds like Azobis-(heptonitrile), several strategies can be implemented to reduce environmental impact:
Process Optimization: Optimizing reaction conditions such as temperature and pressure can increase efficiency, reduce the amount of initiator required, and minimize the generation of unwanted byproducts. pressbooks.pub
Solvent Recycling: Many polymerization processes occur in solvents. Implementing robust solvent recovery and recycling systems can drastically reduce the volume of chemical waste generated. researchgate.net
Chemical Recycling and Upcycling: Instead of landfilling or incinerating polymer waste, chemical recycling processes can break down polymers into their constituent monomers. udel.edu These monomers can then be purified and used as feedstock for producing new, high-quality polymers, creating a closed-loop system and contributing to a circular economy. researchgate.net
Future Research Directions and Unexplored Potential of Azobis-(heptonitrile)
The specific chemical properties of Azobis-(heptonitrile), particularly its lower decomposition temperature compared to more common initiators like AIBN, open several avenues for future research and novel applications. fujifilm.com
Controlled Radical Polymerization (CRP): One of the most promising areas for future research is the application of Azobis-(heptonitrile) in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nbinno.com CRP methods allow for the synthesis of polymers with precisely defined architectures, molecular weights, and low dispersity. sigmaaldrich.com These techniques often require milder reaction conditions to maintain the stability of the RAFT agent. The lower 10-hour half-life temperature of Azobis-(heptonitrile) (51°C) makes it an excellent candidate for initiating such controlled polymerizations at temperatures that preserve the integrity of complex monomers and chain transfer agents. fujifilm.com
Synthesis of Temperature-Sensitive and Functional Materials: The ability to generate radicals at lower temperatures is advantageous for the synthesis of functional polymers where the monomer or desired functionality is thermally sensitive. researchgate.net Future work could explore the use of Azobis-(heptonitrile) to create advanced materials, such as polymers for biomedical applications or electronic devices, where high processing temperatures would degrade critical components. researchgate.net It could also be used for late-stage functionalization of complex organic molecules where mild radical generation is necessary.
Development of Greener Synthesis Routes: A significant frontier for research is the development of a sustainable and atom-economical synthesis for Azobis-(heptonitrile) itself. Current methods are inefficient and rely on hazardous chemicals. echemi.com Future research could focus on catalytic routes that avoid toxic reagents and minimize waste, aligning the production of this useful initiator with green chemistry principles. primescholars.com
Emerging and Unexplored Applications:
Low-Temperature Organic Synthesis: Beyond polymerization, its utility as a low-temperature radical source could be explored for various organic reactions that currently require harsher conditions. fujifilm.com
Photo-initiation: Like other azo compounds, Azobis-(heptonitrile) can be decomposed by UV light, suggesting potential applications as a photo-initiator for creating patterned surfaces or in 3D printing technologies where spatial and temporal control of radical generation is key. smolecule.com
Energy Storage: A broader area of emerging research for azo compounds is their use as active materials in energy storage systems like rechargeable batteries. nih.gov The redox activity of the azo group presents an unexplored potential for Azobis-(heptonitrile) in materials science beyond its traditional role as an initiator.
Q & A
Q. What experimental protocols are recommended for synthesizing polymers using azobis-(heptonitrile) as a radical initiator?
Azobis-(heptonitrile) is widely employed in radical polymerization due to its predictable decomposition kinetics. A standard protocol involves dissolving the initiator in a non-polar solvent (e.g., carbon tetrachloride) at 70–80°C under inert gas (N₂/Ar). For example, refluxing with N-bromosuccinimide and azobis-(heptonitrile) for 5–6 hours ensures controlled radical generation . Optimize initiator concentration (typically 0.1–1.0 mol% relative to monomer) to balance reaction rate and polymer molecular weight.
Q. What safety precautions are critical when handling azobis-(heptonitrile) in laboratory settings?
Azobis-(heptonitrile) is thermally unstable and can undergo exothermic decomposition. Store at ≤4°C, avoid contact with oxidizing agents, and use explosion-proof equipment during synthesis. Differential scanning calorimetry (DSC) studies indicate that decomposition onset temperatures vary with solvent systems; for example, in carbon tetrachloride, decomposition initiates at 65–75°C . Always conduct small-scale thermal screening (e.g., using accelerating rate calorimetry) before scaling reactions.
Q. How can chemiluminescence assays quantify the antiradical activity of compounds using azobis-(heptonitrile)-derived peroxyl radicals?
Azobis-(heptonitrile) (e.g., AAPH) generates peroxyl radicals upon thermolysis, which react with luminol to produce chemiluminescence. Prepare a 0.2–1.0 μM AAPH solution in phosphate buffer (pH 7.4) at 37°C. Measure suppression of chemiluminescence intensity (RLU) over time; linear regression of RLU vs. antioxidant concentration validates dose-dependent radical scavenging . Normalize data using Trolox equivalents for comparative analysis.
Advanced Research Questions
Q. How do isoconversional kinetic models resolve contradictions in thermal decomposition data for azobis-(heptonitrile) derivatives?
Discrepancies in reported decomposition kinetics often arise from varying experimental conditions (e.g., heating rates, solvent polarity). Apply the Friedman isoconversional method to DSC data, which calculates activation energy (Eₐ) as a function of conversion (α). For AMBN, Eₐ ranges from 120–140 kJ/mol depending on α, revealing multi-step decomposition mechanisms . Cross-validate with thermogravimetric analysis (TGA) to distinguish volatilization from decomposition.
Q. What methodological approaches reconcile conflicting results on azobis-(heptonitrile)-induced lipid peroxidation versus direct mitochondrial toxicity?
Studies using AAPH/AMVN show mitochondrial transcription inhibition precedes lipid peroxidation. To isolate mechanisms, (1) quantify lipid peroxidation byproducts (e.g., 4-hydroxynonenal via HPLC) and (2) measure mitochondrial RNA synthesis rates in parallel. Use inhibitors like Fe³⁺ chelators to block Fenton reactions, confirming that transcription impairment is directly radical-mediated .
Q. How do solvent polarity and initiator structure influence radical generation efficiency in azobis-(heptonitrile) systems?
Hydrophobic azobis derivatives (e.g., AMVN) exhibit higher radical yield in lipid-rich environments, while hydrophilic variants (e.g., AAPH) are optimal for aqueous systems. Solvent polarity affects decomposition half-life: AMBN in toluene decomposes 30% faster than in acetonitrile due to reduced stabilization of transition states. Characterize using electron paramagnetic resonance (EPR) to quantify radical flux .
Q. What advanced calorimetric techniques improve thermal hazard assessment for azobis-(heptonitrile) in industrial-scale polymerization?
Adiabatic calorimetry (e.g., using ARC) measures self-heating rates (dT/dt) and pressure rise under worst-case scenarios. For AMBN, the time to maximum rate (TMR) at 50°C is 24 hours, but this drops to <2 hours at 70°C. Combine with vent sizing package (VSP) tests to design safer reactors .
Data Interpretation & Contradiction Analysis
Q. Why do discrepancies exist in reported activation energies for azobis-(heptonitrile) decomposition, and how should researchers address them?
Variations in Eₐ values arise from differences in sample purity, heating rates, and data fitting algorithms. Standardize testing using high-purity samples (>98%) and replicate experiments at multiple heating rates (2–20°C/min). Compare results with published datasets (e.g., AMBN: Eₐ = 125 kJ/mol via Flynn-Wall-Ozawa method vs. 135 kJ/mol via Kissinger ).
Q. How can researchers validate whether observed antiradical effects are due to direct radical scavenging or indirect mechanisms (e.g., metal chelation)?
Perform competitive inhibition assays: (1) Add EDTA to sequester metal ions and repeat chemiluminescence assays. (2) Use spin-trapping agents (e.g., DMPO) with EPR to confirm radical adduct formation. If signal suppression persists without EDTA, direct scavenging is dominant .
Q. What statistical methods are recommended for analyzing dose-response relationships in azobis-(heptonitrile)-based oxidative stress studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. For mitochondrial studies, apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
